molecular formula C10H8BBrO2 B2740133 (3-Bromonaphthalen-2-yl)boronic acid CAS No. 1301205-62-8

(3-Bromonaphthalen-2-yl)boronic acid

Cat. No.: B2740133
CAS No.: 1301205-62-8
M. Wt: 250.89
InChI Key: MEZCZWDLMIBKID-UHFFFAOYSA-N
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Description

(3-Bromonaphthalen-2-yl)boronic acid is an organoboron compound with the molecular formula C10H8BBrO2. It is a derivative of naphthalene, where a bromine atom is substituted at the third position and a boronic acid group is attached at the second position. This compound is known for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Bromonaphthalen-2-yl)boronic acid can be synthesized through various methods. One common approach involves the bromination of naphthalene followed by borylation. The bromination step typically uses bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The resulting 3-bromonaphthalene is then subjected to a borylation reaction using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Mechanism of Action

The mechanism of action of (3-Bromonaphthalen-2-yl)boronic acid in cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which allows for selective reactions and the formation of complex molecular architectures. Its bromine and boronic acid groups provide versatile reactivity, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(3-bromonaphthalen-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BBrO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZCZWDLMIBKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC=C2C=C1Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BBrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

On the other hand, to another 100 ml Schlenk reaction vessel were added under a nitrogen atmosphere 85 mg (0.255 mmol) of 2-bromo-3-iodonaphthalene synthesized in Synthetic Example 2 and 2.0 ml of THF. The solution was cooled to −65° C. and 0.34 ml (0.27 mmol) of a THF solution of isopropylmagnesium bromide (manufactured by Tokyo Chemical Industry Co. Ltd., 0.80M) was added dropwise. After 30 minutes of aging, 33 mg (0.32 mmol) of trimethyl borate (manufactured by Wako Pure Chemical Industries, Ltd.) was added dropwise at the temperature. After the temperature was gradually raised to room temperature, 3N hydrochloric acid was added and phase separation was conducted. The organic phase was concentrated under reduced pressure to obtain 3-bromo-2-naphthylboronic acid as a residue. To the resulting white solid were added the intermediate obtained in the above, 15 mg (0.013 mmol) of tetrakis(triphenylphosphine)palladium (manufactured by Tokyo Chemical Industry Co. Ltd.), 2.2 ml of toluene, and 0.5 ml of ethanol. A solution composed of 148 mg (1.39 mmol) of sodium carbonate and 0.7 ml of water was further added and the mixture was subjected to a reaction at 85° C. for 5 hours. After cooling to room temperature, toluene and an aqueous sodium chloride solution were added and phase separation was conducted. The organic phase was washed with aqueous sodium chloride solution. The organic phase was concentrated under reduced pressure and the solvent was removed by distillation, followed by further heating and drying under vacuum. The obtained residue was dissolved in toluene and a 70% tert-butyl hydroperoxide solution (manufactured by Wako Pure Chemical Industries, Ltd.) (0.04 ml) was added thereto, followed by 2 hours of stirring at room temperature. The solution was washed with water and then the organic phase was concentrated under reduced pressure. The residue was dissolved in hexane and chloroform and the solution was passed through a column packed with silica gel. The elute was concentrated under reduced pressure and the resulting crude solid was washed with hexane to obtain the objective compound (103 mg, yield 54.0%).
Quantity
85 mg
Type
reactant
Reaction Step One
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33 mg
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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Quantity
2 mL
Type
solvent
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0.34 mL
Type
solvent
Reaction Step Five

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